molecular formula C15H15F3N4 B12241027 4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12241027
M. Wt: 308.30 g/mol
InChI Key: IHNBLRXVFRPXCU-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety attached to a pyrimidine ring, with a trifluoromethyl group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be attached via nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, bases, and acids depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H15F3N4

Molecular Weight

308.30 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H15F3N4/c16-15(17,18)13-10-14(20-11-19-13)22-8-6-21(7-9-22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI Key

IHNBLRXVFRPXCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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